3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted with a 4-methoxyphenyl group at position 6 and a 2-oxoethyl-piperazine-cyclopenta[c]pyridazin moiety at position 2. The 4-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
3-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-33-19-7-5-17(6-8-19)21-14-23(31)30(16-25-21)15-24(32)29-11-9-28(10-12-29)22-13-18-3-2-4-20(18)26-27-22/h5-8,13-14,16H,2-4,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPTYPFDHYFHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative that has garnered attention due to its potential biological activities. Pyrimidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.49 g/mol. The structural complexity arises from the integration of a cyclopentapyridazine moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various physiological responses such as vasodilation and anti-inflammatory effects .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have demonstrated significant inhibition of melanoma and breast cancer cell lines . The mechanism likely involves induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Compounds within the pyrimidinone class have been reported to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. The specific compound under investigation may similarly modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases .
Biological Assays and Efficacy
Several studies have evaluated the biological efficacy of pyrimidinone derivatives, including the compound :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Studies : In a study involving various cancer cell lines, the compound exhibited potent cytotoxicity, with specific derivatives showing selective inhibition against melanoma cells. This suggests a promising avenue for further development as an anticancer agent.
- Inflammatory Response Modulation : Research on similar pyrimidinone derivatives has indicated their ability to reduce IL-1β production in stimulated HL-60 cells. The compound's structure may contribute to its effectiveness in modulating inflammatory responses.
Scientific Research Applications
The compound 3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic molecule with potential applications in medicinal chemistry. This article explores its scientific research applications, providing detailed insights into its biological activities, mechanisms of action, and relevant case studies.
Structural Features
- Pyrimidine Ring : Central to its structure, the pyrimidine ring is known for its role in nucleic acid chemistry and as a scaffold for drug development.
- Piperazine Moiety : This component is often associated with enhanced pharmacological properties, including improved receptor binding and bioavailability.
- Cyclopenta[c]pyridazine Structure : This unique bicyclic structure may confer specific interactions with biological targets due to its rigidity and electronic properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine and piperazine can inhibit various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth and proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related compounds inhibited cancer cell lines with low GI50 values, indicating high potency. The presence of the cyclopenta structure may enhance interaction with specific receptors involved in cancer signaling pathways .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. The piperazine ring is particularly noted for its ability to modulate serotonin and dopamine receptors, which are crucial targets in the treatment of conditions such as depression and schizophrenia.
Case Study: Modulation of Neurotransmitter Receptors
In vitro studies have shown that similar compounds can act as agonists or antagonists at various neurotransmitter receptors. For example, derivatives have been tested for their effects on serotonin receptor subtypes, leading to promising results in enhancing mood and cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural complexity can be compared to several analogues:
Key Structural and Functional Insights
- Methoxy vs. Methyl Substituents : The 4-methoxyphenyl group in the target compound increases electron density compared to the 4-methylphenyl in , which may improve metabolic stability .
- Core Heterocycles: Pyrimidin-4(3H)-one (target) vs. pyridazin-3(4H)-one (): Pyrimidinones are more prevalent in kinase inhibitors (e.g., imatinib), while pyridazinones are common in cardiotonic agents .
Bioactivity Clustering and Target Prediction
Evidence from hierarchical clustering () suggests compounds with piperazine and fused bicyclic systems (e.g., cyclopenta[c]pyridazin) cluster into groups targeting PDEs or serotonin receptors. For example:
- PDE Inhibition: The target compound’s pyrimidinone and piperazine motifs align with PDE inhibitors like IBMX (3-isobutyl-1-methylxanthine), which share similar heterocyclic frameworks .
- Anti-inflammatory Potential: Structural similarity to (IC50 = 11.6 μM) implies possible COX-2 or NF-κB pathway modulation, though direct evidence is lacking.
Physicochemical and Pharmacokinetic Comparisons
Q & A
Q. What are the critical synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step reactions, including coupling of the piperazine and pyridazine moieties, followed by oxoethyl-pyrimidinone linkage formation. Key steps:
- Piperazine activation : Use coupling agents (e.g., EDC/HOBt) for amide bond formation between cyclopenta-pyridazine and piperazine .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance reactivity of methoxyphenyl-pyrimidinone intermediates .
- Yield improvement : Temperature control (60–80°C) minimizes side reactions during cyclization . Methodological Note : Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic methods are employed:
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolve the cyclopenta-pyridazine ring conformation and piperazine spatial orientation .
- HRMS : Validate molecular weight (e.g., [M+H] calculated for CHNO: 450.2134) .
Q. What methodologies screen its biological activity?
- Target binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors (e.g., serotonin or dopamine receptors) .
- Enzyme inhibition : Kinase activity measured via fluorescence-based ADP-Glo™ assays .
- Cellular assays : Dose-response curves (IC) in cancer cell lines (e.g., MTT assay) .
Q. How is purity assessed for pharmacological studies?
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (254 nm); purity ≥95% required .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Residual solvents : GC-MS per ICH Q3C guidelines .
Q. What stability studies are recommended for storage?
- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days .
- pH stability : Test solubility and degradation in buffers (pH 1–9) to identify labile groups (e.g., oxoethyl hydrolysis at pH <3) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
- Comparative structural analysis : Overlay crystal structures with analogs to identify steric/electronic differences affecting target binding .
- Kinetic studies : Measure on/off rates (SPR) to distinguish potency (K) from efficacy (EC) .
- Meta-analysis : Apply multivariate regression to published datasets, controlling for assay conditions (e.g., cell type, incubation time) .
Q. What experimental designs validate structure-activity relationships (SAR)?
- Analog synthesis : Modify methoxyphenyl (e.g., replace with halogen or alkyl groups) and cyclopenta-pyridazine rings .
- Free-energy perturbation (FEP) : Computational modeling predicts binding energy changes for substituent modifications .
- 3D-QSAR : CoMFA or CoMSIA models correlate spatial/electronic features with activity .
Q. How to optimize pharmacokinetics without compromising target affinity?
- LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce cLogP from >3 to 1–2, improving solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-sensitive sites; block with deuterium or fluorine .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for >5% .
Q. What strategies mitigate off-target effects in vivo?
- Selectivity profiling : Screen against panels of 100+ kinases/receptors (Eurofins Cerep) .
- CRISPR-Cas9 knockouts : Validate target specificity in cell lines .
- Dose fractionation : Administer multiple low doses to minimize saturation of non-target proteins .
Q. How to design in vivo studies for neurological applications?
- Rodent models : Use Morris water maze (cognitive function) or forced swim test (antidepressant activity) with dose ranges of 1–50 mg/kg .
- Toxicology : Monitor liver enzymes (ALT/AST) and histopathology after 28-day repeated dosing .
- BBB penetration : Measure brain/plasma ratio via LC-MS/MS after oral administration .
Data Contradiction Analysis Example
Issue : Conflicting IC values for kinase inhibition.
Resolution Steps :
Assay standardization : Re-test under uniform conditions (ATP concentration, incubation time).
Ligand efficiency metrics : Calculate binding energy per heavy atom to normalize potency .
Crystallography : Identify binding pose discrepancies (e.g., flipped piperazine orientation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
